molecular formula C13H15F2NO2 B12301644 Ethyl 4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate

Ethyl 4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B12301644
M. Wt: 255.26 g/mol
InChI Key: LDHPXUKZVWZBGX-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C13H15F2NO2 It is known for its unique structure, which includes a pyrrolidine ring substituted with a 3,4-difluorophenyl group and an ethyl ester group

Preparation Methods

The synthesis of Ethyl 4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoroaniline and ethyl 3-pyrrolidinecarboxylate.

    Reaction Conditions: The reaction involves the formation of an amide bond between the 3,4-difluoroaniline and ethyl 3-pyrrolidinecarboxylate. This is typically achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high yield and purity.

Chemical Reactions Analysis

Ethyl 4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the 3,4-difluorophenyl group enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Ethyl 4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.

    Ethyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate: The presence of methoxy groups can influence the compound’s solubility and interaction with biological targets.

    Ethyl 4-(3,4-dinitrophenyl)pyrrolidine-3-carboxylate: The nitro groups can significantly alter the compound’s electronic properties and reactivity.

This compound stands out due to the unique properties conferred by the difluorophenyl group, making it a compound of interest in various scientific research fields.

Properties

IUPAC Name

ethyl 4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2/c1-2-18-13(17)10-7-16-6-9(10)8-3-4-11(14)12(15)5-8/h3-5,9-10,16H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHPXUKZVWZBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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